molecular formula C13H7Cl2N3O B11776764 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

Cat. No.: B11776764
M. Wt: 292.12 g/mol
InChI Key: PSZSCWOIBBQVMJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol is a chemical compound with the molecular formula C13H7Cl2N3O and a molecular weight of 292.12 g/mol . This compound is known for its unique structure, which includes a pyrido[2,3-D]pyrimidine core substituted with dichloro and phenol groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloropyrido[3,2-D]pyrimidin-7-YL)phenol
  • 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-6-YL)phenol
  • 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-8-YL)phenol

Uniqueness

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

2-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)phenol

InChI

InChI=1S/C13H7Cl2N3O/c14-11-8-5-6-9(7-3-1-2-4-10(7)19)16-12(8)18-13(15)17-11/h1-6,19H

InChI Key

PSZSCWOIBBQVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl)O

Origin of Product

United States

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